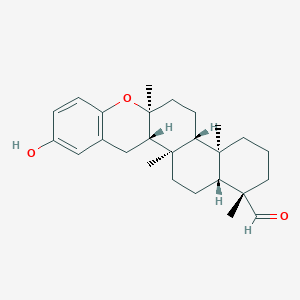
Strongylophorin-4
Description
Strongylophorin-4 (CAS: 125282-11-3) is a complex triterpenoid derivative with the molecular formula C₂₆H₃₆O₃ and a molecular weight of 396.56224 g/mol . Its structure includes a fused polycyclic system (1H-naphtho[2,1-a]xanthene) and functional groups such as a carboxaldehyde and hydroxyl group. The stereochemistry is defined as (1S,4aR,4bR,6aS,12aS,12bR,14aR), which is critical for its biological activity and interaction with molecular targets .
Properties
CAS No. |
125282-11-3 |
|---|---|
Molecular Formula |
C26H36O3 |
Molecular Weight |
396.6 g/mol |
IUPAC Name |
(1R,2S,11S,14R,15R,19S,20R)-6-hydroxy-1,11,15,19-tetramethyl-10-oxapentacyclo[12.8.0.02,11.04,9.015,20]docosa-4(9),5,7-triene-19-carbaldehyde |
InChI |
InChI=1S/C26H36O3/c1-23(16-27)10-5-11-24(2)20(23)8-12-25(3)21(24)9-13-26(4)22(25)15-17-14-18(28)6-7-19(17)29-26/h6-7,14,16,20-22,28H,5,8-13,15H2,1-4H3/t20-,21+,22-,23+,24-,25+,26-/m0/s1 |
InChI Key |
KIBWCMOCIQTVKZ-PZLSHCGPSA-N |
SMILES |
CC1(CCCC2(C1CCC3(C2CCC4(C3CC5=C(O4)C=CC(=C5)O)C)C)C)C=O |
Isomeric SMILES |
C[C@@]1(CCC[C@]2([C@H]1CC[C@@]3([C@@H]2CC[C@]4([C@H]3CC5=C(O4)C=CC(=C5)O)C)C)C)C=O |
Canonical SMILES |
CC1(CCCC2(C1CCC3(C2CCC4(C3CC5=C(O4)C=CC(=C5)O)C)C)C)C=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Strongylophorin-4 vs. Strongylophorine-5
The most closely related compound to this compound is Strongylophorine-5 (CAS: 125282-12-4), which shares a nearly identical core structure but differs in functional groups and molecular formula.
Key Differences :
- Molecular Weight : The addition of two hydrogen atoms in Strongylophorine-5 increases its molecular weight by ~2 g/mol, which may influence pharmacokinetic properties like solubility and membrane permeability.
- Polar Surface Area: The methanol group in Strongylophorine-5 slightly increases its polar surface area (60.4 Ų vs.
Pharmacophore and Conformational Analysis
Pharmacophore modeling using Spartan′08 and 3D molecular descriptors (e.g., geometry, surface properties) could elucidate differences in bioactivity between this compound and analogs. For example:
- The carboxaldehyde group in this compound may act as a hydrogen bond acceptor, whereas the methanol group in Strongylophorine-5 could serve as both donor and acceptor, altering target binding .
- Stereochemical alignment (shared (1S,4aR,...) configuration) suggests conserved interactions with chiral biological targets, but functional group differences may modulate efficacy .
Analytical Methods for Differentiation
emphasizes the importance of analytical techniques for distinguishing structurally similar compounds. Key methods include:
- High-Resolution Mass Spectrometry (HRMS) : Differentiates molecular formulas (C₂₆H₃₆O₃ vs. C₂₆H₃₈O₃) with precision .
- Nuclear Magnetic Resonance (NMR): Identifies functional groups (e.g., carboxaldehyde vs. methanol) through characteristic chemical shifts .
- Chromatography : Reversed-phase HPLC could separate these compounds based on polarity differences .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


